Cas no 944898-52-6 (5-BromobenzoDoxazole-2-carboxylic Acid)
5-BromobenzoDoxazole-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-benzooxazole-2-carboxylic acid
- 2-BENZOXAZOLECARBOXYLIC ACID, 5-BROMO-
- 5-bromo-1,3-benzoxazole-2-carboxylic acid
- 5-Bromo-2-benzoxazolecarboxylic acid
- 5-BROMOBENZO[D]OXAZOLE-2-CARBOXYLIC ACID
- 5-Bromo-2-benzoxazolecarboxylic acid (ACI)
- 5-BromobenzoDoxazole-2-carboxylic Acid
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- MDL: MFCD09832201
- Inchi: 1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
- InChI Key: AJRDRXNMYCNFOW-UHFFFAOYSA-N
- SMILES: O=C(C1OC2C(=CC(=CC=2)Br)N=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
5-BromobenzoDoxazole-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225572-250mg |
5-Bromobenzo[d]oxazole-2-carboxylic acid |
944898-52-6 | 95% | 250mg |
£404.00 | 2021-06-29 | |
| Fluorochem | 225572-1g |
5-Bromobenzo[d]oxazole-2-carboxylic acid |
944898-52-6 | 95% | 1g |
£808.00 | 2022-02-28 | |
| TRC | B815650-10mg |
5-Bromobenzo[D]oxazole-2-carboxylic Acid |
944898-52-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815650-50mg |
5-Bromobenzo[D]oxazole-2-carboxylic Acid |
944898-52-6 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B815650-100mg |
5-Bromobenzo[D]oxazole-2-carboxylic Acid |
944898-52-6 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Alichem | A081002781-250mg |
5-Bromobenzo[d]oxazole-2-carboxylic acid |
944898-52-6 | 98% | 250mg |
$3618.13 | 2023-08-31 | |
| Alichem | A081002781-1g |
5-Bromobenzo[d]oxazole-2-carboxylic acid |
944898-52-6 | 98% | 1g |
$8305.24 | 2023-08-31 | |
| Chemenu | CM155500-1g |
5-Bromo-benzooxazole-2-carboxylic acid |
944898-52-6 | 95% | 1g |
$505 | 2021-06-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0290-1g |
5-Bromo-benzooxazole-2-carboxylic acid |
944898-52-6 | 98% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0290-5g |
5-Bromo-benzooxazole-2-carboxylic acid |
944898-52-6 | 98% | 5g |
33904.74CNY | 2021-05-07 |
5-BromobenzoDoxazole-2-carboxylic Acid Suppliers
5-BromobenzoDoxazole-2-carboxylic Acid Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 5-BromobenzoDoxazole-2-carboxylic Acid
Introduction to 5-Bromobenzo[doxazole]-2-carboxylic Acid (CAS No. 944898-52-6)
5-Bromobenzo[doxazole]-2-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 944898-52-6, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both bromine and a carboxylic acid moiety in its molecular structure makes it a versatile intermediate for various chemical transformations, particularly in the synthesis of bioactive molecules.
The compound belongs to the benzodioxole class of heterocyclic aromatic compounds, which are known for their broad spectrum of biological activities. The benzodioxole core is a privileged scaffold in medicinal chemistry, often employed in the design of molecules with pharmacological relevance. Specifically, 5-Bromobenzo[doxazole]-2-carboxylic acid has been explored for its role in developing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
In recent years, there has been a surge in research focused on leveraging heterocyclic compounds for medicinal applications. The benzodioxole moiety, with its ability to interact with biological targets such as enzymes and receptors, has made it a cornerstone in drug discovery. The introduction of a bromine atom at the 5-position of the benzodioxole ring enhances its reactivity, making it an attractive building block for further chemical modifications. This reactivity is particularly useful in cross-coupling reactions, which are fundamental in constructing complex molecular architectures.
The carboxylic acid group at the 2-position of 5-Bromobenzo[doxazole]-2-carboxylic acid provides an additional site for functionalization. This group can be used to form esters, amides, or other derivatives, expanding the compound's utility in synthetic pathways. Such modifications are crucial for optimizing pharmacokinetic properties and improving binding affinity to biological targets. The ability to tailor these functional groups allows researchers to fine-tune the properties of the final drug candidates.
One of the most compelling aspects of 5-Bromobenzo[doxazole]-2-carboxylic acid is its potential in oncology research. Benzodioxole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The bromine substituent enhances electrophilicity, facilitating interactions with nucleophilic sites on target proteins. This property has been exploited in designing small molecule inhibitors that disrupt cancer-related signaling pathways.
Recent studies have highlighted the role of CAS No. 944898-52-6 in developing novel anticancer agents. Researchers have demonstrated its utility in synthesizing molecules that exhibit potent activity against various cancer types. For instance, derivatives of this compound have been shown to inhibit tyrosine kinases, which are overexpressed in many solid tumors. The structural features of these derivatives allow them to bind tightly to the active sites of these kinases, effectively blocking their function.
The synthesis of 5-Bromobenzo[doxazole]-2-carboxylic acid involves multi-step organic reactions that highlight the compound's synthetic versatility. Starting from commercially available precursors, bromination and carboxylation reactions can be performed to introduce the desired functional groups at specific positions on the benzodioxole ring. These synthetic routes are well-documented and can be adapted for large-scale production if needed.
The pharmaceutical industry has taken note of the potential of this compound due to its unique structural features and biological activity profile. Several companies are currently exploring its use in developing new drugs with improved efficacy and reduced side effects compared to existing treatments. The ability to modify both the bromine and carboxylic acid groups offers a high degree of flexibility in designing molecules with tailored pharmacological properties.
In conclusion, 5-Bromobenzo[doxazole]-2-carboxylic acid, identified by its CAS number CAS No. 944898-52-6, represents a promising candidate for further research and development in pharmaceutical chemistry. Its structural features make it an excellent intermediate for synthesizing bioactive molecules with potential applications in oncology and other therapeutic areas. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in drug discovery efforts worldwide.
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